1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound that contains two pyrazole rings Pyrazoles are five-membered rings with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and a nitrating agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using reagents like alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Cyclization: Various cyclizing agents depending on the desired product.
Major Products
Reduction: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-amino-1H-pyrazole.
Substitution: 1-[(1-alkyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.
Pathways: The compound may inhibit the activity of these enzymes, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
3-nitro-1H-pyrazole: Another pyrazole derivative with a nitro group but lacking the methyl group.
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a methyl group on the pyrazole rings, which confer distinct chemical reactivity and biological activity compared to its simpler counterparts.
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C8H9N5O2/c1-11-5-7(4-9-11)6-12-3-2-8(10-12)13(14)15/h2-5H,6H2,1H3 |
InChI Key |
IOCJJLLDHAJJNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.